

Toxicological Profile of Acesulfame Potassium in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acesulfame potassium (Acesulfame K, Ace-K) is a high-intensity, non-caloric artificial sweetener widely used in food and pharmaceutical products. Its safety has been evaluated by numerous regulatory bodies worldwide, based on a comprehensive portfolio of toxicological studies conducted in various animal models. This technical guide provides a detailed overview of the toxicological profile of Acesulfame K, with a focus on quantitative data from key animal studies, detailed experimental methodologies, and the elucidation of relevant biological pathways. The collective evidence from acute, subchronic, and chronic toxicity studies, as well as carcinogenicity, genotoxicity, and reproductive/developmental toxicity assessments, indicates a lack of adverse effects at doses well above current acceptable daily intake levels.

Acute, Subchronic, and Short-Term Toxicity

Acesulfame K exhibits a low order of acute toxicity following oral administration in rodent models. Subchronic and short-term studies in rats and dogs have demonstrated a high tolerance to the sweetener, with minimal adverse effects observed even at high dietary concentrations.

Quantitative Data for Acute, Subchronic, and Short-Term Toxicity

Study Type	Specie s	Strain	Route	Durati on	Key Findin gs	NOAE L (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Refere nce
Acute	Rat	-	Oral	Single dose	Low toxicity	-	-	[WHO, 1980]
Acute	Rat	-	Intraper itoneal	Single dose	LD50: 2240 mg/kg	-	-	[WHO, 1980]

Subchronic	Rat	Wistar	Oral (diet)	90 days	Increas ed water consum ption, dose- related increas e in urine volume and potassi um. At 10%, increas ed caecal weights . No adverse histopat hologic al findings .	3% in diet (~1500 mg/kg)	10% in diet (~5000 mg/kg)	[WHO, 1980]
Chronic	Dog	Beagle	Oral (diet)	2 years	No treatme nt- related adverse effects observe d.	>3% in diet (~900 mg/kg)	Not establis hed	[Reuzel & van der Heijden , 1977]

Experimental Protocols

- Test Substance: Acesulfame Potassium
- Species/Strain: Wistar rats (weanling, 10 males and 10 females per group).
- Administration: Dietary, at concentrations of 0%, 1.0%, 3.0%, or 10%.
- Duration: 90 days.
- Observations:
 - Clinical: Body weight (weekly), food intake (weeks 1-4, 11, and 12).
 - Hematology and Clinical Chemistry: Blood samples collected at week 13 for standard hematological and clinical chemistry panels.
 - Urinalysis: Urine collected to assess volume and potassium content.
 - Pathology: At termination, gross necropsy was performed. Organ weights (including caeca with and without contents) were recorded. Histopathological examination of a comprehensive set of tissues was conducted.

Chronic Toxicity and Carcinogenicity

Long-term studies in both rats and mice have been conducted to assess the chronic toxicity and carcinogenic potential of **Acesulfame** K. The consensus from these studies is that **Acesulfame** K is not carcinogenic in animal models.

Quantitative Data for Chronic Toxicity and Carcinogenicity

Species	Strain	Route	Duratio n	Dose Levels (% in diet)	Key Finding s	NOAEL (mg/kg bw/day)	Referen ce
Mouse	Swiss	Oral (diet)	80 weeks	0, 0.3, 1.0, 3.0	No significan t increase in mortality or tumor incidence	3.0% (~4500 mg/kg)	[Beems & Til, 1976]
Rat	Wistar (SPF)	Oral (diet)	120-123 weeks	0, 0.3, 1.0, 3.0	Decrease d body weight in the high- dose group. No increase d mortality or tumor incidence . No treatment -related histopath ological changes.	1.0% (~500 mg/kg) for body weight effects; 3.0% (~1500 mg/kg) for carcinog enicity	[Sinkelda m et al., 1979, Newman, 1982]
Mouse	Tg.AC hemizygo us	Oral (diet)	40 weeks	0, 0.3, 1.0, 3.0	No effect on survival or mean body	3.0% (~4500 mg/kg for males, ~5400	[NTP, 2005]

					weights. No neoplas ms or nonneopl astic lesions attributed to exposure .	mg/kg for females)	
Mouse	p53 haploinsu fficient	Oral (diet)	40 weeks	0, 0.3, 1.0, 3.0	No effect on survival or mean body weights. No evidence of carcinog enic activity.	3.0% (~4700 mg/kg for males, ~5700 mg/kg for females)	[NTP, 2005]

Experimental Protocols

- Test Substance: Acesulfame Potassium
- Species/Strain: SPF-Wistar rats (60 males and 60 females per group). The animals were the progeny of parents maintained on the same test diets.
- Administration: Dietary, at concentrations of 0%, 0.3%, 1.0%, or 3.0%.
- Duration: 120-123 weeks.
- Observations:

- Clinical: Regular monitoring of general appearance, condition, behavior, and survival.
 Body weight and food consumption were measured periodically.
- Hematology: Blood samples were collected from 10 males and 10 females per group at weeks 33, 53, 78, 102, and 119 for hematological analysis.[1]
- Pathology: All animals were subjected to a gross necropsy. A detailed histopathological examination was performed on all animals in the control and high-dose groups, with subsequent examination of tissues from lower dose groups.[2]

Figure 1: Experimental Workflow for a Combined Chronic Toxicity and Carcinogenicity Study.

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted for **Acesulfame** K. The overwhelming weight of evidence indicates that it is not genotoxic.

Quantitative Data for Genotoxicity

Assay Type	System	Test Conditions	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537)	With and without S9 metabolic activation	Negative	[JECFA, 1991]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	-	Negative	[JECFA, 1991]
In vivo Micronucleus Test	Mouse bone marrow	Oral gavage, up to 4500 mg/kg	Negative	[Jung et al., 1991]
In vivo Micronucleus Test	p53 haploinsufficient mice (peripheral blood)	Dietary, up to 3% for 40 weeks	Positive in males, Negative in females	[NTP, 2005]
Unscheduled DNA Synthesis (UDS)	Rat hepatocytes	In vitro	Negative	[JECFA, 1991]

Note: The positive micronucleus finding in p53 haploinsufficient male mice was not associated with a carcinogenic response in the same study.[3]

Experimental Protocols

- Test Substance: Acesulfame Potassium
- Species/Strain: NMRI mice or other suitable strain.
- Administration: Typically oral gavage, with at least three dose levels plus a vehicle control
 and a positive control.
- Dosing Regimen: Often a single or double administration over 24 hours.

- Sample Collection: Bone marrow is typically harvested 24 and 48 hours after the last administration.
- Analysis: Bone marrow smears are prepared and stained. Polychromatic erythrocytes
 (PCEs) and normochromatic erythrocytes (NCEs) are scored for the presence of micronuclei.
 The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies in rats and rabbits have not shown any adverse effects of **Acesulfame** K on mating, fertility, or fetal development at doses significantly higher than human consumption levels.

Quantitative Data for Reproductive and Developmental

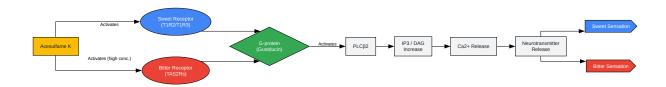
Toxicity

Study Type	Species	Route	Key Findings	NOAEL (mg/kg bw/day)	Reference
Two- Generation Reproduction	Rat	Oral (diet)	No adverse effects on reproductive parameters or offspring development.	3.0% in diet (~1500 mg/kg)	[Sinkeldam, 1976]
Development al (Teratogenicit y)	Rat	Oral (diet)	No teratogenic or embryotoxic effects.	3.0% in diet (~1500 mg/kg)	[JECFA, 1991]
Development al (Teratogenicit y)	Rabbit	Oral (gavage)	No teratogenic or embryotoxic effects.	900	[JECFA, 1991]

Experimental Protocols

- Test Substance: Acesulfame Potassium
- Species/Strain: Rat (e.g., Wistar).
- Administration: Continuous dietary administration to the P (parental) generation for a premating period, during mating, gestation, and lactation. The F1 generation is then selected and administered the test substance through maturity, mating, and production of the F2 generation.
- Dose Levels: At least three dose levels and a concurrent control group.
- Endpoints:
 - Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and lactation. Gross and histopathology of reproductive organs.
 - Offspring (F1 and F2): Viability, sex ratio, body weights, physical and developmental landmarks (e.g., anogenital distance, vaginal opening, preputial separation), and postweaning growth and survival. Gross necropsy of selected pups.

Figure 2: Generalized Workflow for a Two-Generation Reproductive Toxicity Study.


Potential Signaling Pathways and Mechanisms of Action

While **Acesulfame** K is largely considered biologically inert and is not metabolized, some studies have explored its interactions with cellular signaling pathways, particularly in the context of taste perception and gut microbiome modulation.

Taste Receptor Signaling

Acesulfame K elicits a sweet taste by activating the T1R2/T1R3 G-protein coupled receptor on the tongue. At higher concentrations, it can also produce a bitter aftertaste by activating specific bitter taste receptors (TAS2Rs).

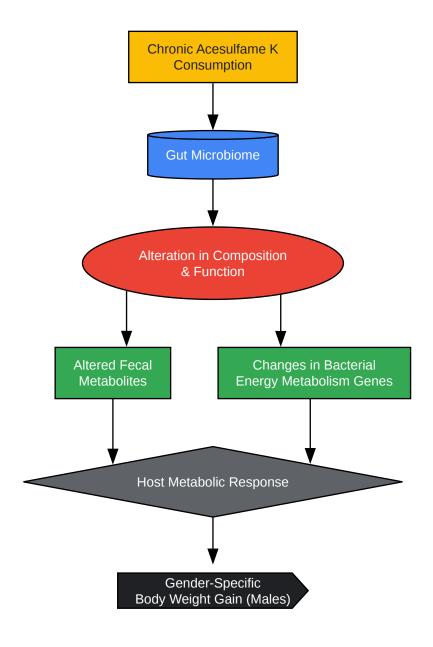

Click to download full resolution via product page

Figure 3: Simplified Signaling Pathway for Acesulfame K Taste Perception.

Gut Microbiome Interactions

Recent studies in animal models suggest that chronic consumption of **Acesulfame** K can alter the composition and function of the gut microbiome. These alterations have been linked to gender-specific effects on body weight gain and changes in metabolic pathways related to energy harvesting.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicity Studies of Acesulfame Potassium (CASRN 55589-62-3) in FVB/N-TgN(v-Ha-ras)Led (Tg.AC)

Hemizygous Mice and Carcinogenicity Studies of Acesulfame Potassium in B6.129-Trp53tm1Brd (N5) Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 720. Acesulfame potassium (WHO Food Additives Series 28) [inchem.org]
- 3. NTP toxicology studies of acesulfame potassium (CAS No. 55589-62-3) in genetically modified (FVB Tg.AC Hemizygous) mice and carcinogenicity studies of acesulfame potassium in genetically modified [B6.129-Trp53(tm1Brd) (N5) Haploinsufficient] mice (feed studies)mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Acesulfame Potassium in Animal Models: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210027#toxicological-profile-of-acesulfame-potassium-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com